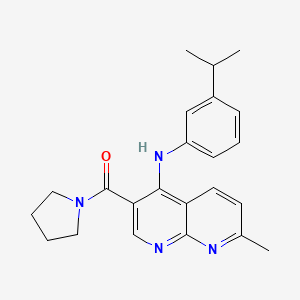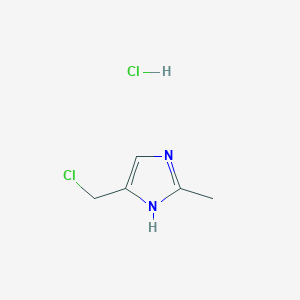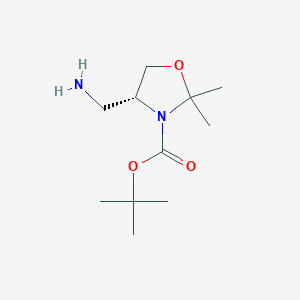
(4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a naphthyridine moiety, which is a nitrogen-containing heterocycle.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule can be influenced by the spatial orientation of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement. Pyrrolidine derivatives generally have good solubility due to the presence of the polar nitrogen atom .科学的研究の応用
Novel Heterocyclic Systems
- Research by Deady & Devine (2006) explored the creation of novel heterocyclic systems. They conducted Hofmann rearrangement and other reactions on related compounds to yield new heterocycles with potential pharmaceutical applications.
DNA Interaction and Drug Candidates
- A study by Kurt et al. (2020) involved synthesizing Schiff base ligands related to (4-((3-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone and examining their DNA binding properties. This research suggests potential applications in drug development.
Synthesis and Stability Studies
- Kobayashi et al. (2011) Kobayashi et al. (2011) researched the synthesis of related compounds, focusing on their stability and reactivity, which is crucial for developing stable pharmaceutical compounds.
Polymerization Catalyst Research
- Kim et al. (2018) Kim et al. (2018) studied the use of related compounds as catalysts in polymer synthesis. Their research contributes to the development of new materials with enhanced properties.
Synthesis and Reactions in Organic Chemistry
- Research by Mcnab & Monahan (1989) focused on synthesizing and studying the reactions of similar compounds. Such studies are fundamental in organic chemistry, leading to the discovery of new reactions and compounds.
Molecular Interaction Studies
- A study by Shim et al. (2002) investigated molecular interactions of related compounds, which is essential for understanding their potential as pharmaceutical agents.
Synthesis and Antimicrobial Evaluation
- Joshi et al. (2010) Joshi et al. (2010) synthesized and evaluated related compounds for antimicrobial activities, contributing to the search for new antimicrobial agents.
Environmental Monitoring
- Borova et al. (2015) Borova et al. (2015) developed methods to detect similar compounds in wastewater, aiding in environmental monitoring and assessment of pharmaceutical pollution.
Chemosensors for Metal Ions
- Gosavi-Mirkute et al. (2017) Gosavi-Mirkute et al. (2017) synthesized and characterized related compounds as chemosensors for metal ions, which can be used in environmental and analytical chemistry.
将来の方向性
The design and synthesis of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . This compound, with its combination of a pyrrolidine ring and a naphthyridine moiety, could potentially be a starting point for the development of new therapeutic agents.
特性
IUPAC Name |
[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15(2)17-7-6-8-18(13-17)26-21-19-10-9-16(3)25-22(19)24-14-20(21)23(28)27-11-4-5-12-27/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQNZGUBROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)
![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)







![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)